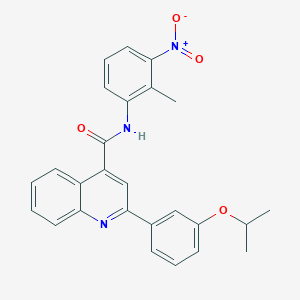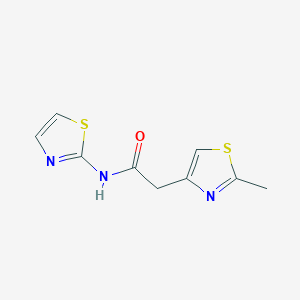![molecular formula C14H10F2N4O2S B4730849 1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4730849.png)
1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound has been synthesized and studied extensively in recent years, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide acts as a small molecule inhibitor of the Wnt signaling pathway by binding to the protein β-catenin. This protein plays a key role in the downstream signaling of the Wnt pathway, and its overexpression has been implicated in many types of cancer. By binding to β-catenin, this compound prevents its interaction with other proteins in the pathway, thereby inhibiting its activity and downstream signaling.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the context of cancer. In addition to its inhibition of the Wnt pathway, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the invasiveness of cancer cells. These effects are thought to be mediated by its interaction with β-catenin and other proteins in the Wnt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide has several advantages as a tool compound for studying the Wnt pathway and its role in cancer. It is a potent and selective inhibitor of the pathway, with low toxicity and good pharmacokinetic properties. However, there are also limitations to its use in lab experiments. Its synthesis is complex and time-consuming, and it may not be suitable for certain types of assays or experiments. Additionally, its specificity for the Wnt pathway may limit its use in studying other signaling pathways or cellular processes.
Direcciones Futuras
There are several potential future directions for research on 1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide and its role in cancer. One area of focus is the development of more potent and selective inhibitors of the Wnt pathway, which may have improved efficacy and fewer off-target effects. Another direction is the investigation of the role of the Wnt pathway in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may have synergistic effects and improve patient outcomes. Overall, the study of this compound and the Wnt pathway has the potential to lead to new therapeutic strategies for cancer and other diseases.
Aplicaciones Científicas De Investigación
1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide has been studied extensively in the field of cancer research, particularly in the context of targeting the Wnt signaling pathway. This pathway is known to play a critical role in the development and progression of many types of cancer, and inhibiting it has been identified as a potential therapeutic strategy. This compound has been shown to inhibit the activity of the Wnt pathway in various cancer cell lines, and in vivo studies have demonstrated its efficacy in reducing tumor growth and metastasis.
Propiedades
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2S/c15-9-1-2-12(10(16)7-9)22-8-20-5-3-11(19-20)13(21)18-14-17-4-6-23-14/h1-7H,8H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCELOMQCPUWGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCN2C=CC(=N2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl 3-{[(methylamino)carbonothioyl]amino}benzoate](/img/structure/B4730775.png)

![N-2-adamantyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4730784.png)

![methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4730806.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4730814.png)
![2-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4730831.png)

![butyl 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B4730843.png)
![4-benzyl-1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B4730850.png)
![3-(4-heptylphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4730854.png)
![1-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4730855.png)
![4-benzoylbenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B4730859.png)
